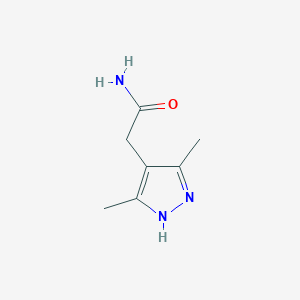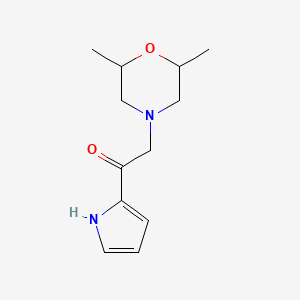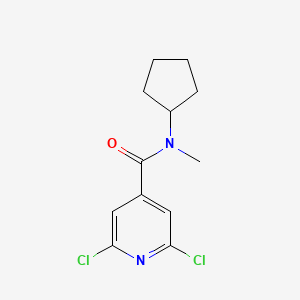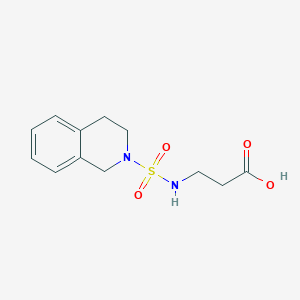
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity : A study described the synthesis and structure of a similar compound, highlighting its moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).
Antipsychotic Potential : Research on a related compound revealed an antipsychotic-like profile in behavioral animal tests, suggesting potential applications in psychiatric medication (Wise et al., 1987).
Inhibitors in Pharmacokinetics : A novel and selective inhibitor, structurally similar to the compound , demonstrated excellent pharmacokinetics properties (Latli et al., 2015).
Molecular Conformation Studies : Investigations into the molecular conformations of certain derivatives showed their analgesic, antibacterial, and anti-inflammatory potential (Narayana et al., 2016).
Antitumor Activity : Certain pyrimidiopyrazole derivatives, related to the query compound, exhibited significant antitumor activity against HepG2 cell lines (Fahim et al., 2019).
Antibacterial and DNA Photocleavage Activity : Synthesized acetophenone oximes and their silver complexes showed notable antibacterial and DNA photocleavage activities (Sharma et al., 2020).
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives were used to construct coordination complexes with significant antioxidant activities (Chkirate et al., 2019).
Synthesis of Metallomacrocyclic Palladium(II) Complexes : Hybrid pyrazole ligands, related to the compound , were synthesized for potential applications in material science (Guerrero et al., 2008).
Anti-inflammatory Activity : Certain derivatives showed significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Acid Catalyzed Heterolysis Study : The study provided insights into the chemical behavior under different catalytic conditions, useful for synthetic chemistry applications (Rouchaud et al., 2010).
Anticancer Activities : Some derivatives were tested against different human tumor cell lines, showing reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(3-7(8)11)5(2)10-9-4/h3H2,1-2H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICTVZXFNKEWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxyphenyl)propyl]-1-methylpiperidin-4-amine](/img/structure/B7525313.png)


![4-[2-[(2-Methylsulfanylacetyl)amino]ethyl]benzoic acid](/img/structure/B7525346.png)
![2-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methoxy]benzoic acid](/img/structure/B7525349.png)
![2-hydroxy-3-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7525351.png)
![5-[(2,4-Dibromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B7525359.png)
![N-[(2-pyridin-2-yl-1,3-thiazol-4-yl)methyl]propan-1-amine](/img/structure/B7525366.png)

![2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7525373.png)
![N',N'-di(propan-2-yl)-N-thieno[3,2-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7525384.png)

![2-[Methyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7525388.png)
